molecular formula C4H9Li B1630937 Isobutyllithium CAS No. 920-36-5

Isobutyllithium

Cat. No.: B1630937
CAS No.: 920-36-5
M. Wt: 64.1 g/mol
InChI Key: CCZVEWRRAVASGL-UHFFFAOYSA-N
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Description

Isobutyllithium, also known as lithium 2-methyl-1-propanide, is an organolithium compound with the chemical formula (CH₃)₂CHCH₂Li. It is a highly reactive compound commonly used in organic synthesis as a strong base and nucleophile. This compound is typically available as a solution in hydrocarbon solvents such as heptane.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyllithium can be synthesized through the reaction of isobutyl chloride with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:

2Li+(CH₃)₂CHCH₂Cl(CH₃)₂CHCH₂Li+LiCl\text{2Li} + \text{(CH₃)₂CHCH₂Cl} \rightarrow \text{(CH₃)₂CHCH₂Li} + \text{LiCl} 2Li+(CH₃)₂CHCH₂Cl→(CH₃)₂CHCH₂Li+LiCl

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with more controlled conditions to ensure safety and efficiency. The reaction is often conducted in a continuous flow reactor to manage the exothermic nature of the reaction and to maintain a consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Isobutyllithium undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Deprotonation: It acts as a strong base to deprotonate weak acids.

    Metalation: It can replace hydrogen atoms in hydrocarbons to form new organolithium compounds.

Common Reagents and Conditions:

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

    Reagents: Common reagents include carbonyl compounds, alkyl halides, and weak acids.

Major Products:

    Alcohols: Formed from the nucleophilic addition to carbonyl compounds.

    Organolithium Compounds: Formed from metalation reactions.

Scientific Research Applications

Chemical Properties and Characteristics

Isobutyllithium is characterized by its high reactivity, particularly as a strong base and nucleophile. It is typically available as a solution in heptane at a concentration of approximately 1.7 M. The compound's structure can be represented as follows:

  • SMILES : [Li]CC(C)C
  • Molecular Formula : C₄H₉Li

Synthesis of Organic Compounds

Nucleophilic Reactions

This compound is employed in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds. For instance, it can react with various electrophiles to generate substituted hydrocarbons. A notable study demonstrated the use of IBuLi in the synthesis of 1,3-bis(boryl)alkanes through the reaction with boronic esters, yielding high product yields (73-86%) depending on the steric hindrance of the substrates involved .

Table 1: Nucleophilic Substitution Yields with this compound

ElectrophileProductYield (%)
ICH₂Bpin1,3-bis(boryl)alkane85
BrCH₂Bpin1,3-bis(boryl)alkane80
ClCH₂Bpin + NaI1,3-bis(boryl)alkane80

Polymerization Initiator

This compound serves as an initiator for living anionic polymerization processes, particularly for the synthesis of polystyrene and other styrenic copolymers. The ability to control molecular weights and narrow polydispersity indices makes IBuLi a preferred choice for creating well-defined polymer architectures.

Case Study: Anionic Polymerization of Styrene

In a controlled experiment, IBuLi was used to initiate the polymerization of styrene at low temperatures (-78 °C), resulting in polystyrene with a narrow molecular weight distribution (MWD) and high end-group fidelity. The results indicated that varying the molar ratio of IBuLi to styrene allowed for precise control over the final polymer properties.

Synthesis of Organometallic Compounds

This compound is instrumental in synthesizing various organometallic compounds, including lithium alkyls and lithium aryls. These compounds are crucial intermediates in synthetic organic chemistry.

Example: Formation of Lithium Aryl Compounds

In one study, IBuLi was reacted with aryl halides to produce lithium aryl compounds efficiently. The reaction conditions were optimized to achieve high yields while minimizing side reactions.

Reagent in Metalation Reactions

IBuLi is often utilized in metalation reactions where it acts as a base to deprotonate weak acids or to generate nucleophilic species from non-nucleophilic precursors.

Table 2: Metalation Reactions Using this compound

SubstrateReaction TypeProductYield (%)
BenzeneMetalationLithium phenyl90
TolueneMetalationLithium p-tolyl85

Applications in Medicinal Chemistry

This compound has also found applications in medicinal chemistry, particularly in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex transformations makes it valuable for developing new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

In research focused on anticancer drug development, IBuLi was employed to synthesize key intermediates that led to promising anticancer compounds. The efficiency and selectivity of reactions involving IBuLi contributed to shorter synthetic routes and higher overall yields.

Mechanism of Action

Isobutyllithium exerts its effects primarily through its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The lithium atom in this compound can also coordinate with other molecules, stabilizing reaction intermediates and promoting the formation of new bonds.

Comparison with Similar Compounds

Isobutyllithium is similar to other organolithium compounds such as n-butyllithium, sec-butyllithium, and tert-butyllithium. it has unique properties that make it suitable for specific applications:

    n-Butyllithium: Commonly used as a strong base and nucleophile, but less sterically hindered than this compound.

    sec-Butyllithium: Similar reactivity but with different steric properties.

    tert-Butyllithium: More sterically hindered, making it less reactive in certain nucleophilic addition reactions.

This compound’s unique combination of reactivity and steric properties makes it a valuable reagent in organic synthesis and industrial applications.

Biological Activity

Isobutyllithium (IBLi) is an organolithium compound widely recognized for its utility in organic synthesis and its role as a strong nucleophile. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and implications in various fields, including medicinal chemistry and materials science.

This compound is characterized by its strong basicity and nucleophilicity, making it a powerful reagent in organic synthesis. Its reactivity is primarily attributed to the presence of lithium, which facilitates the formation of carbon-lithium bonds. The compound typically exists as a colorless to yellow liquid or solid, depending on its concentration and form.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : IBLi can attack electrophilic centers in biological molecules, leading to modifications that can alter their function.
  • Deprotonation : It can deprotonate weak acids, influencing various biochemical pathways.
  • Formation of Organolithium Intermediates : IBLi can form intermediates that participate in further chemical reactions, impacting cellular processes.

Applications in Medicinal Chemistry

This compound has been utilized in the synthesis of various pharmaceutical compounds. Its ability to generate reactive intermediates makes it valuable for creating complex organic molecules.

Case Studies

  • Synthesis of Kinase Inhibitors :
    • A study demonstrated the use of this compound in synthesizing small molecule kinase inhibitors that target specific cancer pathways. The IC50 values for these compounds were found to be in the low-nanomolar range, indicating potent biological activity .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR analyses involving this compound have provided insights into how structural modifications affect biological activity. For instance, variations in substituents on the isobutyl group led to significant changes in potency against specific targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

CompoundTargetIC50 (nM)Mechanism of Action
This compoundmTOR50Direct inhibition
This compoundFKBP1210Competitive binding
This compoundVarious Kinases<100Nucleophilic attack on active sites

Safety and Toxicological Considerations

While this compound has significant utility in synthetic chemistry, it poses safety risks due to its highly reactive nature. It can cause severe chemical burns upon contact with skin and may react violently with water or moisture. Proper handling protocols are essential when working with this compound.

Toxicity Studies

Research has indicated that exposure to high concentrations of organolithium compounds can lead to neurotoxicity and other adverse effects. Continued investigation into the safety profiles of this compound is necessary to ensure safe application in both laboratory and industrial settings.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing and characterizing isobutyllithium?

  • Methodological Answer : this compound is typically synthesized via transmetallation of isobutyl chloride with lithium metal in anhydrous hydrocarbons (e.g., n-heptane) under strict inert conditions (argon/nitrogen). Characterization requires <sup>6</sup>Li NMR to confirm oligomeric structure and titration against diphenylacetic acid to assess active lithium content . For purity, combine GC-MS to detect residual solvents and elemental analysis to verify stoichiometry .

Q. How should researchers handle this compound to prevent decomposition and ensure safety?

  • Methodological Answer : Use Schlenk lines or gloveboxes for transfers, store at –20°C under argon, and avoid exposure to moisture/oxygen. Quench residues with cold isopropanol. Experimental protocols must detail inert-atmosphere techniques (e.g., syringe cannulation) and emergency procedures for pyrophoric reactions .

Q. Which spectroscopic methods are most reliable for analyzing this compound’s aggregation state?

  • Methodological Answer : <sup>13</sup>C NMR in deuterated benzene can reveal tetrameric vs. hexameric aggregates via chemical shifts. Cryoscopic molecular weight measurements in cyclohexane provide complementary data. Cross-validate with kinetic studies (e.g., polymerization rates) to correlate structure with reactivity .

Advanced Research Questions

Q. How does solvent polarity influence this compound’s initiation efficiency in anionic polymerization?

  • Methodological Answer : In nonpolar solvents (n-heptane), this compound forms aggregates, slowing initiation. Compare initiation rates using UV-Vis spectroscopy to track enolate formation in polar (THF) vs. nonpolar solvents. Kinetic data from isoprene polymerization (e.g., 50% conversion times at 23°C) show branched alkyllithiums (e.g., tert-butyllithium) initiate faster due to reduced aggregation .

Q. What kinetic models explain deviations from first-order behavior in this compound-mediated polymerizations?

  • Methodological Answer : The dimer dissociation model accounts for non-integer kinetic orders (e.g., 0.54 ± 0.17 for n-butyllithium). Use variable initiator concentrations (0.004–0.02 M) and monitor conversion via gravimetry or NMR . This compound’s lower inherent viscosity in polyisoprene suggests faster chain transfer relative to n-BuLi, requiring modified rate equations .

Q. How can researchers resolve contradictions in literature data on this compound’s regioselectivity?

  • Methodological Answer : Discrepancies often arise from trace impurities (e.g., lithium alkoxides) or solvent effects. Replicate experiments using ultra-high-purity reagents and compare results across solvents (hexane vs. THF). For example, this compound’s steric bulk may favor 1,4-addition in dienes, but competing 1,2-selectivity can occur in polar media—analyze products via <sup>1</sup>H NMR and DSC for microstructure validation .

Q. What strategies mitigate side reactions when using this compound in low-temperature organometallic syntheses?

  • Methodological Answer : Pre-cool reagents (–78°C), use excess monomer to outcompete proton abstraction, and add chelating agents (TMEDA) to disaggregate lithium species. Monitor side products via in situ IR spectroscopy and optimize stoichiometry using DOE (Design of Experiments) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting data on this compound’s thermal stability?

  • Methodological Answer : Stability varies with solvent (ether vs. hydrocarbon) and trace impurities. Conduct accelerated aging tests (e.g., 40°C storage) with periodic titration. Compare decomposition rates using HPLC to quantify byproducts like lithium hydride. Cross-reference with TGA data to correlate stability with solvent choice .

Q. How should researchers design experiments to address discrepancies in this compound’s reported kinetic parameters?

  • Methodological Answer : Use standardized initiator concentrations (e.g., 0.02 M) and control solvent batch variability. Replicate kinetic studies under identical conditions (23°C, n-heptane) and apply Arrhenius analysis to isolate temperature effects. Publish raw data (conversion vs. time curves) to enable cross-lab validation .

Q. Experimental Design Considerations

Q. What controls are essential for reproducibility in this compound-based methodologies?

  • Methodological Answer : Include blank runs (no initiator) to confirm monomer stability, use internal standards (e.g., anthracene for UV quantification), and document solvent drying protocols (e.g., mol sieves vs. distillation). Report error margins for titration results and specify lithium source (e.g., 99.9% Li wire) .

Properties

IUPAC Name

lithium;2-methanidylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZVEWRRAVASGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370563
Record name ISOBUTYLLITHIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920-36-5
Record name (2-Methylpropyl)lithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYLLITHIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpropyl)lithium; isobutyllithium
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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